Acid-PEG3-NHS ester is a specialized compound used extensively in bioconjugation and molecular biology. It belongs to the class of polyethylene glycol derivatives, specifically characterized by the presence of both a carboxylic acid and an N-hydroxysuccinimide ester functional group. The hydrophilic nature of the polyethylene glycol spacer enhances the solubility of this compound in aqueous environments, making it particularly useful for biological applications. The terminal carboxylic acid can react with primary amine groups, facilitating the formation of stable amide bonds, which are critical in various biochemical processes .
The synthesis of Acid-PEG3-NHS ester typically involves a two-step process:
The reaction conditions are crucial for optimizing yield and purity. Factors such as temperature, pH, and solvent composition must be carefully controlled. Common solvents include dimethyl sulfoxide and dimethylformamide, and reactions are typically conducted at a neutral to slightly basic pH (7.2 to 9) .
The primary chemical reaction involving Acid-PEG3-NHS ester is nucleophilic substitution, where the NHS ester group reacts with primary amines to form stable amide bonds. This reaction is fundamental in bioconjugation applications, allowing for the attachment of various biomolecules .
The main product resulting from the reaction between Acid-PEG3-NHS ester and primary amines is a PEGylated amide, which is stable and suitable for further applications in bioconjugation and labeling .
The mechanism involves two key steps:
This process allows for precise modifications in biomolecules, enhancing their solubility and stability while maintaining functionality.
Acid-PEG3-NHS ester is characterized by its high solubility in water due to the polyethylene glycol component. This property makes it ideal for use in biological systems where aqueous solubility is essential .
The compound exhibits stability under typical laboratory conditions but requires careful handling due to its reactive NHS ester group, which can readily react with nucleophiles like primary amines .
Acid-PEG3-NHS ester finds extensive use in various scientific fields:
Acid-PEG3-NHS ester (CAS# 1835759-79-9) is a heterobifunctional crosslinker featuring two distinct reactive groups: an N-hydroxysuccinimide (NHS) ester at one terminus and a carboxylic acid (COOH) at the other, interconnected by a triethylene glycol (PEG3) spacer. Its molecular formula is C₁₄H₂₁NO₉, with a precise molecular weight of 347.3 g/mol [1] [3]. The NHS ester group reacts efficiently with primary amines (e.g., lysine residues in proteins or amine-modified oligonucleotides) under mildly alkaline conditions (pH 7–9) to form stable amide bonds, eliminating the need for carbodiimide activators [4] [10]. Conversely, the terminal carboxylic acid requires activation (e.g., via EDC or HATU) to conjugate with amines, enabling sequential bioconjugation strategies [2] [5]. The PEG3 spacer comprises three repeating ethylene oxide units (-CH₂CH₂O-), imparting flexibility and hydrophilicity. This linear chain minimizes steric hindrance during molecular binding, a critical feature for complex assemblies like antibody-drug conjugates (ADCs) [3] [6].
Table 1: Key Structural and Chemical Properties of Acid-PEG3-NHS Ester
Property | Specification | |
---|---|---|
CAS Number | 1835759-79-9 | |
Molecular Formula | C₁₄H₂₁NO₉ | |
Molecular Weight | 347.3 g/mol | |
Reactive Group 1 | NHS ester (amine-reactive) | |
Reactive Group 2 | Carboxylic acid (activatable for amidation) | |
PEG Units | 3 (PEG3) | |
Purity | ≥95% | |
Storage Conditions | -20°C, anhydrous environment | [1] [3] |
The evolution of PEG-based linkers began in the 1970s with homobifunctional NHS esters (e.g., DSS crosslinkers), which suffered from uncontrolled polymerization due to symmetric reactivity [4] [8]. The 1990s saw breakthroughs with heterobifunctional PEG linkers, introducing asymmetric reactivity to enable sequential conjugations. Early examples like NHS-PEG-maleimide allowed orthogonal reactions with amines and thiols but exhibited limited solubility in aqueous systems [9]. Acid-PEG3-NHS ester emerged in the 2010s as a solution to two key challenges: 1) Reaction Control: The orthogonal reactivity of NHS and COOH groups prevents self-crosslinking, permitting modular conjugations (e.g., initial NHS-mediated protein coupling followed by carboxylic acid functionalization) [2] [6]. 2) Reduced Immunogenicity: Short PEG3 spacers balance solubility enhancement with low antigenicity, unlike early long-chain PEGs that triggered antibody responses [3] [8]. Advances in ethylene oxide polymerization further enabled precise control over PEG3 length (dispersity Đ < 1.05), ensuring consistent pharmacokinetics in drug delivery systems [8].
Table 2: Milestones in PEG Linker Development
Era | Linker Type | Limitations | Advancements in Acid-PEG3-NHS Ester | |
---|---|---|---|---|
1970s–1980s | Homobifunctional (e.g., DSS) | Uncontrolled polymerization | Heterobifunctionality prevents self-crosslinking | |
1990s–2000s | NHS-PEG-maleimide | Maleimide instability in serum; low solubility | Carboxylic acid offers stable, activatable coupling | |
2010s–present | Heterobifunctional PEGs | Variable batch consistency | Precision synthesis ensures uniform PEG3 length | [3] [8] [9] |
The PEG3 spacer in Acid-PEG3-NHS ester critically enhances the solubility and stability of bioconjugates through three mechanisms:
Empirical studies confirm that conjugates using Acid-PEG3-NHS ester retain >90% solubility in aqueous buffers (e.g., PBS or serum), whereas non-PEGylated counterparts precipitate at concentrations >0.1 mg/mL [2] [5]. The PEG3 length is optimal for balancing solubility enhancement with minimal steric interference—longer PEG chains (e.g., PEG24) increase solubility marginally but reduce binding affinity by up to 60% due to excessive flexibility [3] [8].
Table 3: Impact of PEG Spacer Length on Conjugate Properties
PEG Length | Solubility in Water (mg/mL) | Steric Hindrance | Plasma Half-Life Extension | |
---|---|---|---|---|
PEG0 (no PEG) | <0.1 | Minimal | 1x (baseline) | |
PEG3 | 5–10 | Moderate | 8–10x | |
PEG8 | 15–20 | High | 15x | |
PEG24 | 20–25 | Severe | 20x | [3] [6] [8] |
All compound names mentioned: Acid-PEG3-NHS ester, NHS ester, PEG linkers, heterobifunctional crosslinker.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7